

Western blot analysis of AKT/mTOR pathway after Mahanimbine treatment

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Compound of Interest

Compound Name: Mahanimbine

Cat. No.: B1675914

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Mahanimbine, a carbazole alkaloid isolated from the leaves of the curry tree (*Murraya koenigii*), has demonstrated significant anticancer properties in various cancer cell lines.^{[1][2]} A key mechanism underlying its therapeutic potential is the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism.^{[3][4]} Dysregulation of this pathway is a common feature in many human cancers.^[3]

This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the pharmacodynamic effects of **Mahanimbine** on the AKT/mTOR pathway in cancer cells. The primary objective is to quantify the modulation of key downstream effector proteins, thereby confirming the on-target activity of the compound.

Application Notes

Principle of Analysis

The activity of the AKT/mTOR pathway is largely regulated by a series of phosphorylation events. **Mahanimbine** treatment has been shown to downregulate the expression of total and phosphorylated AKT (p-AKT) and mTOR (p-mTOR).^[5] Western blotting is a powerful immunodetection technique used to measure changes in the levels of specific proteins and their post-translational modifications, such as phosphorylation.^[6] By comparing the ratio of phosphorylated protein to total protein for key targets in **Mahanimbine**-treated versus untreated cells, researchers can quantify the inhibitory effect of the compound on the signaling pathway.

Target Analytes

The following proteins are key nodes in the AKT/mTOR pathway and are commonly analyzed to assess pathway inhibition:

- AKT (Protein Kinase B): A central kinase in the pathway. Its phosphorylation (e.g., at Ser473) is critical for its activation.
- p-AKT (Phospho-AKT): The activated form of AKT.
- mTOR (mechanistic Target of Rapamycin): A serine/threonine kinase that functions in two distinct complexes, mTORC1 and mTORC2, to regulate cell growth and proliferation.^[7]
- p-mTOR (Phospho-mTOR): The activated form of mTOR (e.g., at Ser2448).
- p70S6K (p70 S6 Kinase): A downstream effector of mTORC1, its phosphorylation indicates mTORC1 activity.
- 4E-BP1: Another key substrate of mTORC1, its phosphorylation status regulates protein synthesis.
- Loading Control (e.g., β -actin, GAPDH): Used to ensure equal protein loading across all lanes for accurate quantification.

Experimental Controls

- Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve **Mahanimbine**, at the same final concentration. This serves as the baseline for comparison.
- Positive Control: A known inhibitor of the AKT/mTOR pathway (e.g., Rapamycin) can be used in parallel to validate the experimental setup and antibody performance.^[7]

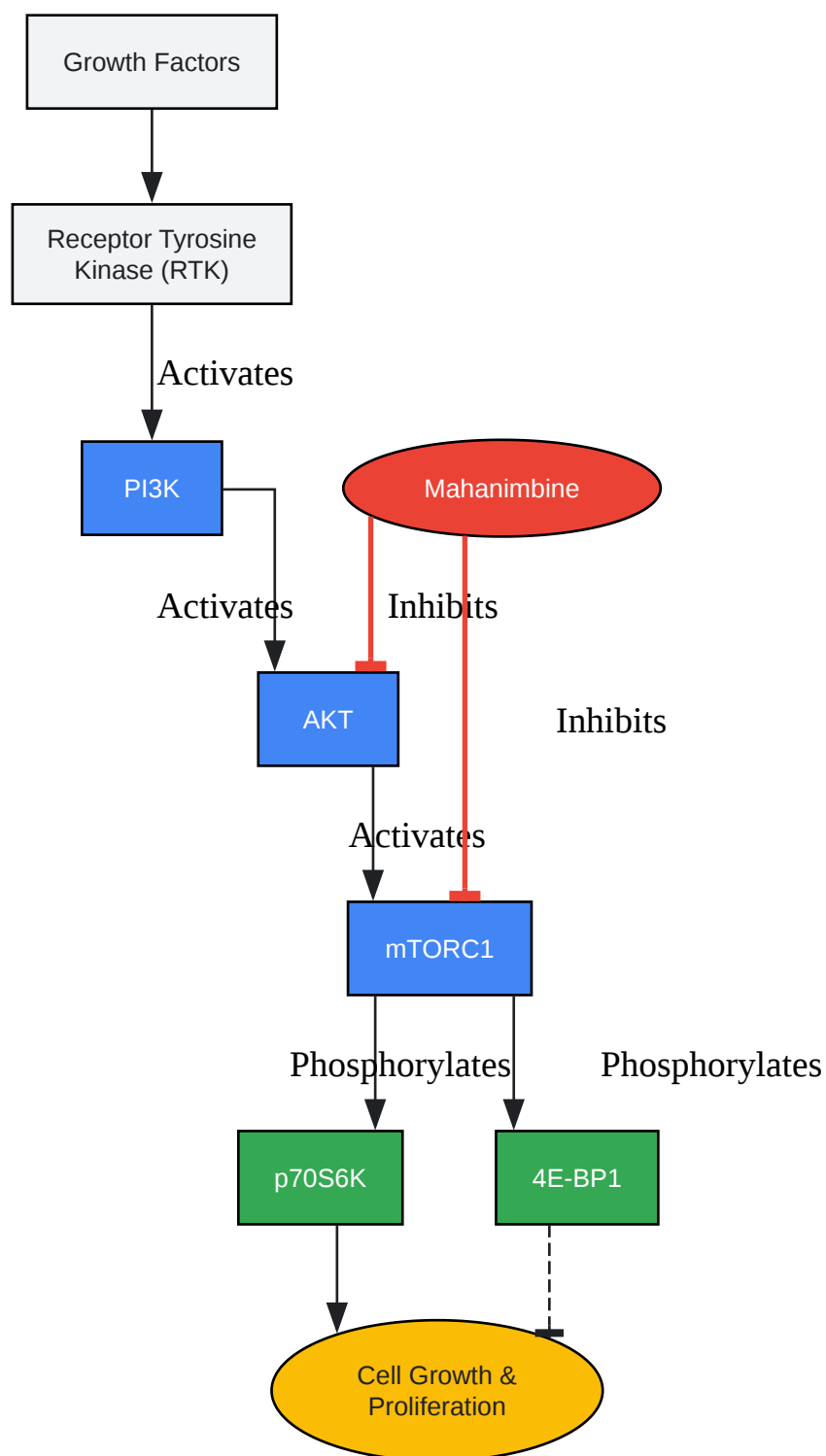
Quantitative Data Summary

The following table summarizes representative quantitative data from a Western blot analysis of pancreatic cancer cells (e.g., Capan-2) treated with varying concentrations of **Mahanimbine** for 48 hours.^{[5][8]} Data is presented as the relative band intensity of the phosphorylated protein normalized to the total protein, with the vehicle control set to 1.0.

Target Protein	Vehicle Control	Mahanimbine (5 μ M)	Mahanimbine (10 μ M)	Mahanimbine (20 μ M)
p-AKT (Ser473) / Total AKT	1.00	0.72	0.45	0.21
p-mTOR (Ser2448) / Total mTOR	1.00	0.68	0.39	0.18
p-p70S6K / Total p70S6K	1.00	0.65	0.35	0.15
p-4E-BP1 / Total 4E-BP1	1.00	0.75	0.51	0.28

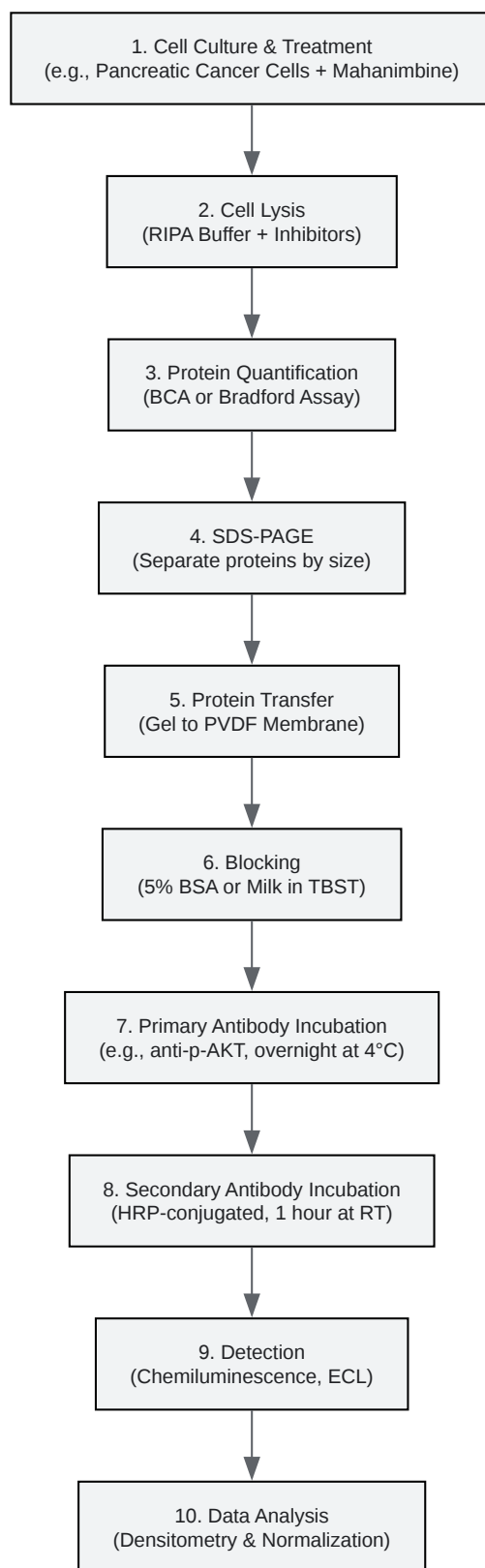
Visualizations

Below are diagrams illustrating the **Mahanimbine**-inhibited AKT/mTOR signaling pathway and the general experimental workflow for its analysis.



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Caption: Inhibitory action of **Mahanimbine** on the AKT/mTOR signaling pathway.



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Caption: Standard workflow for Western blot analysis of protein expression.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing Western blot analysis to assess the phosphorylation status of key proteins in the AKT/mTOR pathway following **Mahanimbine** treatment.

1. Materials and Reagents

- Cell Culture: Appropriate cancer cell line (e.g., Capan-2, SW1190, MCF-7), cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.[2][5]
- **Mahanimbine** Stock Solution: Dissolve **Mahanimbine** in DMSO to create a high-concentration stock (e.g., 10-20 mM). Store at -20°C.
- Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
- Protein Assay Reagents: BCA or Bradford protein assay kit.
- SDS-PAGE: Acrylamide/Bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS, Laemmli sample buffer.
- Transfer: PVDF or nitrocellulose membrane, transfer buffer.
- Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20).[7]
- Primary Antibodies:
 - Rabbit anti-phospho-AKT (Ser473)
 - Rabbit anti-AKT (Total)
 - Rabbit anti-phospho-mTOR (Ser2448)
 - Rabbit anti-mTOR (Total)
 - Rabbit anti-phospho-p70S6K

- Rabbit anti-p70S6K (Total)
- Mouse anti- β -actin or GAPDH
- Secondary Antibodies:
 - HRP-conjugated goat anti-rabbit IgG
 - HRP-conjugated goat anti-mouse IgG
- Wash Buffer: TBST.
- Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

2. Cell Culture and Treatment

- Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
- Treatment: Once cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of **Mahanimbine** (e.g., 0, 5, 10, 20 μ M).[5] Include a vehicle control (DMSO only) at a concentration matching the highest **Mahanimbine** dose.
- Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).

3. Cell Lysis and Protein Quantification

- Harvest: After treatment, place the plates on ice. Aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).[3]
- Lysis: Add 100-150 μ L of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[3]
- Incubation & Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at $\sim 14,000 \times g$ for 15 minutes at 4°C to pellet cell debris.[3]
- Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new, pre-chilled tube.

- **Quantification:** Determine the protein concentration of each sample using a Bradford or BCA assay, following the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer

- **Sample Preparation:** Normalize all samples to the same concentration (e.g., 20-30 µg of total protein per lane). Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
- **Gel Electrophoresis:** Load the samples into the wells of an SDS-polyacrylamide gel. Run the gel at 100-150V until the dye front reaches the bottom.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer system is recommended for large proteins like mTOR.^[7]

5. Immunoblotting

- **Blocking:** Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody (e.g., anti-p-AKT) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times for 5-10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.^[7]
- **Final Washes:** Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis

- **Detection:** Apply the ECL detection reagent to the membrane according to the manufacturer's protocol.
- **Imaging:** Capture the chemiluminescent signal using a digital imaging system.
- **Stripping and Re-probing:** To analyze total protein levels or a loading control on the same membrane, the membrane can be stripped of the first set of antibodies and re-probed.

Incubate the membrane with a stripping buffer, wash thoroughly, block, and then proceed with the immunoblotting protocol for the next primary antibody (e.g., anti-AKT, then β -actin).

- Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phospho-protein band to its corresponding total protein band. Further normalize these ratios to the vehicle control to determine the relative fold change.

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